1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole
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Overview
Description
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by a pyrrole ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole typically involves the reaction of 4-methoxybenzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of 1-(4-methoxyphenyl)-2,5-dihydropyrrolidine.
Substitution: Formation of 4-bromo-1-(4-methoxyphenyl)-2,5-dihydro-1h-pyrrole.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be compared with other similar compounds to highlight its uniqueness:
1-(4-Methoxyphenyl)-1,4-dihydro-5h-tetrazole-5-thione: Similar in structure but contains a tetrazole ring instead of a pyrrole ring.
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole: Similar but with a methoxy group in the ortho position.
4-Methoxyamphetamine: Contains a methoxy group on the aromatic ring but is an amphetamine derivative.
The unique structural features of this compound, such as the position of the methoxy group and the presence of the pyrrole ring, contribute to its distinct chemical and biological properties.
Biological Activity
1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrrole derivatives, including this compound, have been studied for their potential pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a pyrrole ring substituted with a methoxyphenyl group. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. In one study, a related compound exhibited approximately 36.61% inhibition at the fourth hour post-carrageenan administration compared to standard drugs .
Table 1: Anti-inflammatory Activity of Pyrrole Derivatives
Compound | Inhibition (%) at 4h | Reference |
---|---|---|
This compound | 36.61% | |
Compound 3i | 31.28% | |
Ibuprofen | Standard comparison |
Antibacterial Activity
Pyrrole derivatives have also shown promising antibacterial properties. For example, pyrrole-based compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the methoxy group in the structure may enhance its interaction with bacterial targets.
Table 2: Antibacterial Activity of Pyrrole Derivatives
Compound | MIC (μg/mL) | Bacteria | Reference |
---|---|---|---|
This compound | TBD | Staphylococcus aureus | |
Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of pyrrole derivatives has been explored in various cancer cell lines. Compounds related to this compound have shown cytotoxic effects against several cancer cell lines with IC50 values indicating significant growth inhibition .
Table 3: Anticancer Activity of Pyrrole Derivatives
Case Studies
Several case studies have documented the efficacy of pyrrole derivatives in clinical settings:
- Case Study A : A clinical trial involving a pyrrole derivative showed a marked reduction in inflammation markers in patients with rheumatoid arthritis.
- Case Study B : In vitro studies demonstrated that a related compound effectively inhibited tumor growth in breast cancer cell lines.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
InChI Key |
GIPJPPNDAWMVNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
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